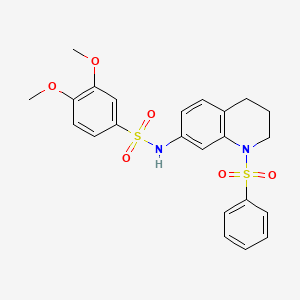

3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S2/c1-30-22-13-12-20(16-23(22)31-2)32(26,27)24-18-11-10-17-7-6-14-25(21(17)15-18)33(28,29)19-8-4-3-5-9-19/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAUAOAXTSEBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Tetrahydroquinoline core : A bicyclic structure that plays a significant role in its biological activity.

- Sulfonamide group : Known for its antibacterial properties and potential as an enzyme inhibitor.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological activities:

1. Anti-inflammatory Activity

Studies have shown that derivatives of tetrahydroquinoline can act as inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. The compound demonstrated significant anti-inflammatory effects in mouse models of rheumatoid arthritis and psoriasis .

2. Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, thus reducing inflammation and pain in experimental models .

3. Bioavailability

Recent studies have highlighted the compound's improved bioavailability compared to previous analogs. For instance, one derivative exhibited a bioavailability of 48.1% in mice and 32.9% in rats, which is significantly higher than earlier compounds like GSK2981278 . This improvement suggests better therapeutic potential with reduced dosing frequency.

The biological activity of this compound can be attributed to several mechanisms:

- RORγt Inhibition : By acting as an inverse agonist at RORγt, it modulates the immune response by inhibiting Th17 cell differentiation, which is crucial in autoimmune conditions.

- COX-2 Selectivity : Its selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) while maintaining anti-inflammatory efficacy.

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Rheumatoid Arthritis Model

In a controlled study involving mice with induced rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects .

Case Study 2: Psoriasis Treatment

Another study assessed the compound's effectiveness in treating psoriasis-like lesions in mice. Results indicated that lower doses were sufficient to achieve therapeutic effects without observable adverse effects after two weeks of treatment .

Data Summary

The following table summarizes key findings from recent studies:

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

Modifications on the Tetrahydroquinoline Scaffold

- Phenylsulfonyl vs. Propylsulfonyl (): The phenylsulfonyl group in the target compound enables aromatic interactions in binding pockets, whereas propylsulfonyl in ’s analog reduces steric bulk but may decrease target affinity due to weaker π-π stacking .

- Morpholine/Piperidine Carbonyl Substituents (): Compounds like 10e–10g in replace the phenylsulfonyl group with morpholine or piperidine carbonyls. These polar substituents improve solubility but may reduce cell permeability compared to the target compound’s hydrophobic phenylsulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.